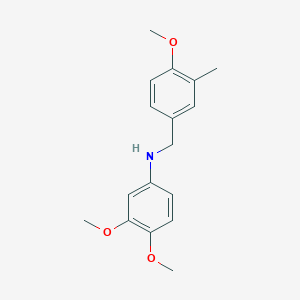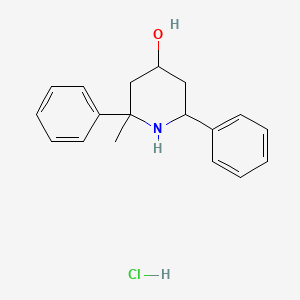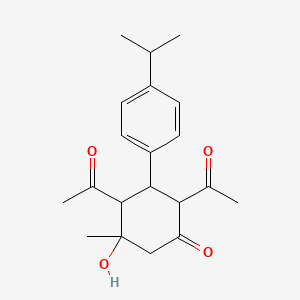![molecular formula C20H27NO3 B4976612 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine, also known as BPP, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. BPP is a selective antagonist of the α2C-adrenoceptor subtype and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine acts as a selective antagonist of the α2C-adrenoceptor subtype, which is involved in the regulation of sympathetic nervous system activity. By blocking the activity of this receptor subtype, 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine can affect a variety of physiological processes, including blood pressure regulation and stress response.
Biochemical and physiological effects:
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has been shown to have a variety of biochemical and physiological effects, including the modulation of sympathetic nervous system activity, the regulation of blood pressure, and the reduction of stress response. 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has also been shown to have potential anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine in lab experiments is its selectivity for the α2C-adrenoceptor subtype, which allows for more precise targeting of this receptor subtype in studies of sympathetic nervous system activity. However, one limitation of using 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine and its effects on physiological processes. Some possible areas of investigation include the development of more selective α2C-adrenoceptor antagonists, the exploration of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine's potential anti-inflammatory effects, and the investigation of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine's potential use in the treatment of cardiovascular and other disorders. Additionally, further studies may be needed to clarify the mechanism of action of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine and its effects on various physiological processes.
Méthodes De Synthèse
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)phenol with 3-chloropropylamine in the presence of a base, followed by the addition of 3-methoxypropylamine and subsequent purification steps.
Applications De Recherche Scientifique
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has been used in a variety of scientific research applications, including studies of the α2C-adrenoceptor subtype and its role in various physiological processes. 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Propriétés
IUPAC Name |
3-methoxy-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-15-5-13-21-14-6-16-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOAYSDUPVUUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)

![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
